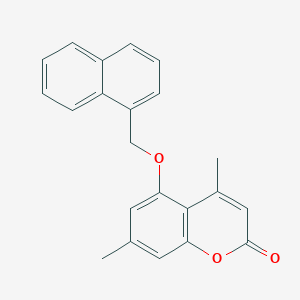
N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide, also known as CMPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CMPT belongs to the class of compounds known as amides, and its chemical structure is characterized by a chloro-substituted phenyl ring, a methyl group, and a phenylthio group attached to a propanamide chain.
作用機序
The exact mechanism of action of N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide is not fully understood, but it is believed to act through several pathways. N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide has been found to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide has been found to have several biochemical and physiological effects. In addition to its anticancer properties, N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide has been shown to have anti-inflammatory properties. N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide has also been found to have antioxidant properties, which may help protect cells from damage caused by free radicals.
実験室実験の利点と制限
One advantage of using N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide has been found to be relatively stable under certain conditions, which makes it a good candidate for long-term studies. However, one limitation of using N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
将来の方向性
There are several future directions for research on N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide. One area of interest is in the development of new anticancer therapies that incorporate N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide. Additionally, research could focus on identifying the specific pathways that N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide targets, which could lead to the development of more targeted therapies. Finally, research could focus on identifying the potential side effects of N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide, which could help guide the development of safe and effective therapies.
合成法
The synthesis of N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide involves the reaction of 5-chloro-2-methylphenyl isothiocyanate with 3-mercapto propionic acid in the presence of a base. The resulting product is purified through recrystallization to obtain a white solid with a melting point of 103-105°C.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide has been studied for its potential therapeutic properties in several areas of research. One of the most promising areas is in the treatment of cancer. Research has shown that N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide has anticancer properties and can induce apoptosis (programmed cell death) in cancer cells. N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide has also been found to inhibit the growth of cancer cells and reduce tumor size in animal models.
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-7-8-13(17)11-15(12)18-16(19)9-10-20-14-5-3-2-4-6-14/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIBTDKIHYLPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-3-(phenylsulfanyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5764868.png)
![4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5764873.png)
![{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5764888.png)
![3-[(3-bromo-4-methylphenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5764902.png)
![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5764907.png)

![4-chloro-3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5764927.png)
![methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate](/img/structure/B5764935.png)

![2-(2-bromo-4-methoxyphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5764961.png)
![methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5764962.png)

